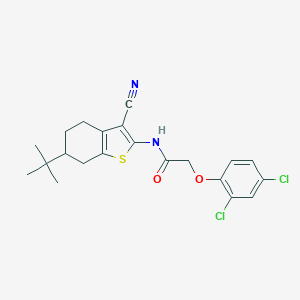![molecular formula C17H19BrN2O3S B301820 1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, commonly known as BPP, is a chemical compound that has gained significance in scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which are known for their diverse pharmacological properties.
Mecanismo De Acción
BPP acts as a dopamine D2 receptor antagonist by binding to the receptor and preventing the binding of dopamine. This leads to a decrease in dopamine signaling, which can have antipsychotic effects. BPP also inhibits the reuptake of dopamine and norepinephrine, which leads to an increase in their availability in the synaptic cleft. This could potentially have antidepressant effects.
Biochemical and Physiological Effects
BPP has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine signaling, BPP has been found to increase the release of acetylcholine in the hippocampus, which could potentially improve memory function. BPP has also been found to decrease the release of glutamate, which could have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPP in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying dopamine signaling. Additionally, BPP has been shown to have relatively low toxicity, which makes it a safer alternative to other dopamine antagonists. However, one limitation of using BPP is that it has relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on BPP. One area of interest is the development of BPP analogs with improved pharmacological properties. Another potential direction is the investigation of BPP's effects on other neurotransmitter systems, such as the serotonin and GABA systems. Additionally, BPP could be studied in animal models of neurological disorders to determine its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BPP involves the reaction between 4-bromobenzenesulfonyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through recrystallization. The yield of the product is typically around 50-60%.
Aplicaciones Científicas De Investigación
BPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. BPP has been shown to act as a dopamine D2 receptor antagonist, which suggests that it may have antipsychotic effects. Additionally, BPP has been found to inhibit the reuptake of dopamine and norepinephrine, which could make it a potential treatment for depression.
Propiedades
Nombre del producto |
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
Fórmula molecular |
C17H19BrN2O3S |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H19BrN2O3S/c1-23-16-6-4-15(5-7-16)19-10-12-20(13-11-19)24(21,22)17-8-2-14(18)3-9-17/h2-9H,10-13H2,1H3 |
Clave InChI |
AAALDJXKYMVZFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)
![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)

![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
![3,5-dibromo-N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B301756.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)
